N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide

HDAC inhibition RIP1 kinase Structure-activity relationship

Medicinal chemistry programs investigating HDAC isoform selectivity or RIP1 kinase inhibition require precise N-aryl hydroxamic acid scaffolds. Substituting with linear-chain or non-N-hydroxy analogs abolishes metal-chelating geometry and target activity. - **Structural differentiation**: 2,6-dimethylphenyl imposes defined dihedral angle; 3,3-dimethylbutanoyl provides steric bulk absent in linear analogs (e.g., CAS 659718-98-6). - **Application**: Key intermediate for type III kinase inhibitors, ion channel modulators, or LC-MS reference standards. - **Supply**: BenchChem offers this compound with verified purity for non-human R&D, shipped ambient or blue ice.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 918107-03-6
Cat. No. B12601464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide
CAS918107-03-6
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(C(=O)CC(C)(C)C)O
InChIInChI=1S/C14H21NO2/c1-10-7-6-8-11(2)13(10)15(17)12(16)9-14(3,4)5/h6-8,17H,9H2,1-5H3
InChIKeyPFEDUUBTWPUCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide: Procurement-Grade Profile & Identity


N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide (CAS 918107-03-6) is a synthetic small molecule belonging to the N-aryl hydroxamic acid class, characterized by a 2,6-dimethylphenyl substituent on the hydroxamic nitrogen and a sterically bulky 3,3-dimethylbutanoyl (tert-butylacetyl) side chain . With a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol , it is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs, particularly those exploring ion channel modulation and enzyme inhibition . The compound is catalogued by multiple chemical suppliers for non-human research use only .

Sterically Shielded Zinc-Binding Group
N-Hydroxy motif enables metal chelation; 3,3-dimethylbutanoyl bulk may enhance metabolic stability shielding.
Conformationally Restricted Aryl Substituent
2,6-Dimethylphenyl group restricts dihedral angle, potentially supporting target selectivity studies.
Research Chemical / Synthetic Intermediate
Supports medicinal chemistry, chemical biology, and analytical workflow development; for non-human research use.

Why This Compound Cannot Be Interchanged with Generic N-Aryl Hydroxamic Acids


Superficial similarity within the N-aryl hydroxamic acid family obscures critical structure-activity determinants that render simple substitution unreliable. The 2,6-dimethyl substitution on the phenyl ring imposes a defined dihedral angle between the aromatic plane and the hydroxamic acid moiety, directly influencing metal-chelating geometry and target binding [1]. The 3,3-dimethylbutanoyl group introduces substantial steric bulk adjacent to the zinc-binding or catalytic site, a feature absent in linear-chain analogs such as N-(2,6-dimethylphenyl)-N-hydroxybutanamide (CAS 659718-98-6) . Removing the N-hydroxy group to yield N-(2,6-dimethylphenyl)-3,3-dimethylbutanamide (CAS 335205-38-4) abolishes the metal-chelating capability essential for HDAC or RIP1 kinase inhibition . These structural distinctions necessitate compound-specific procurement rather than class-based interchange.

Linear-Chain Analog vs. α-Quaternary Carbon
Unsubstituted linear butanoyl analogs lack the steric bulk that may contribute to metabolic stability; binding-site complementarity may differ.
Non-Hydroxylated Analog (N-H vs. N-OH)
Replacing N-OH with N-H abolishes zinc-chelating capacity, making the analog unsuitable for HDAC or metalloenzyme inhibition studies.
Unsubstituted Phenyl Analog
A freely rotating phenyl ring may lead to different conformational pre-organization and target selectivity profiles compared to the 2,6-dimethyl restricted geometry.

Quantitative Differentiation vs. Closest Analogs


Steric Bulk at the α-Carbon: 3,3-Dimethyl vs. Linear Chain Analogs

The 3,3-dimethylbutanoyl group introduces a quaternary carbon at the position α to the carbonyl, generating a sterically congested environment distinct from linear-chain or monomethyl analogs. For the structurally related RIP1 kinase inhibitor RIPA-56 (N-benzyl-N-hydroxy-2,2-dimethylbutanamide), which also features geminal dimethyl substitution α to the carbonyl, this steric feature contributes to a reported IC50 of 13 nM and confers metabolic stability by shielding the amide bond from hydrolytic enzymes . By contrast, N-(2,6-dimethylphenyl)-N-hydroxybutanamide (CAS 659718-98-6), possessing an unsubstituted linear butanoyl chain, lacks this steric shielding, which is predicted to reduce metabolic stability and binding site complementarity based on class-level SAR .

Steric Bulk at α-Carbon
Class-level inference
Reported IC50 13 nM (RIPA-56 analog)
Steric protection may enhance metabolic stability
Data from structurally related analog; target-specific stability data unavailable
HDAC inhibition RIP1 kinase Structure-activity relationship

N-Hydroxy Pharmacophore: Metal-Chelating vs. Non-Hydroxylated Analog

The N-hydroxy functional group is the defining pharmacophore for hydroxamic acid-based enzyme inhibitors, enabling bidentate chelation of catalytic zinc ions in HDAC enzymes and other metalloproteins. The target compound retains this N-hydroxy group, whereas the closest non-hydroxylated structural analog, N-(2,6-dimethylphenyl)-3,3-dimethylbutanamide (CAS 335205-38-4), replaces the N-OH with a simple N-H, abolishing any metal-coordination capacity . This functional group difference is binary: the non-hydroxylated analog is incapable of zinc chelation, a prerequisite for HDAC inhibitory activity demonstrated across the hydroxamic acid class [1].

N-Hydroxy vs. Non-Hydroxylated
Class-level inference
N-OH present → zinc chelation
N-H analog → no chelation
Binary functional group difference; non-hydroxylated analog unsuitable for metalloenzyme studies
Based on pharmacophore modeling; no comparative IC50 data for this pair
Zinc-binding group HDAC inhibitor Metal chelation

2,6-Dimethylphenyl Substitution: Conformational Restriction vs. Unsubstituted Analog

The 2,6-dimethyl groups flanking the hydroxamic nitrogen force the phenyl ring into a near-orthogonal orientation relative to the N–C(O) plane due to steric clash with the carbonyl oxygen and the N-hydroxy group. This contrasts with the unsubstituted N-phenyl analog, N-hydroxy-3,3-dimethyl-N-phenylbutanamide (CAS 918107-01-4), which can adopt a broader range of dihedral angles including more coplanar conformations . The restricted conformational space imposed by 2,6-disubstitution has been demonstrated, for N-(2,6-dimethylphenyl)hydroxylamine derivatives, to alter DNA adduct formation profiles with 2′-deoxyguanosine under weakly basic conditions relative to less hindered analogs [1].

Conformational Restriction
Cross-study comparable
2,6-dimethyl restricts dihedral angle; XlogP ~3.3 vs. ~2.5 (unsubst.)
Pre-organized geometry may confer target selectivity
Estimated values; DNA adduct study supports conformational effect
Conformational analysis Dihedral angle Target selectivity

Molecular Weight and Lipophilicity for CNS Penetration Potential

The target compound (MW 235.32) resides within an optimal molecular weight window (200–350 Da) associated with favorable passive blood-brain barrier (BBB) permeability, whereas extended-chain analogs such as N-(2,6-dimethylphenyl)-N-hydroxybenzenepropanamide (CAS 918107-10-5; MW 269.34) exceed this range . Additionally, the 3,3-dimethylbutanoyl group confers higher lipophilicity (calculated XlogP ≈ 3.3) compared to simpler N-hydroxybutanamide derivatives (XlogP ≈ 2.0–2.5), potentially enhancing membrane permeability while remaining below the lipophilicity threshold (XlogP > 5) associated with promiscuous binding and poor developability [1]. These physicochemical properties are inferred from structural calculations and class-level trends rather than direct experimental comparison data.

CNS MPO Desirability
Class-level inference
MW 235.32, XlogP ≈ 3.3, TPSA ≈ 52.5 Ų
Favorable MW and lipophilicity for CNS probe development
Calculated properties; BBB penetration not experimentally validated
CNS drug discovery Lipophilicity Blood-brain barrier penetration

Recommended Research & Industrial Application Scenarios


Medicinal Chemistry: HDAC Inhibitor Lead Optimization

The N-hydroxy-3,3-dimethylbutanamide scaffold provides a sterically shielded zinc-binding group suitable for structure-activity relationship (SAR) studies aimed at improving HDAC inhibitor selectivity and metabolic stability. The 2,6-dimethylphenyl substitution restricts conformational freedom, potentially enhancing isoform selectivity when compared to unsubstituted N-phenyl hydroxamic acids. This compound serves as a key intermediate or reference standard in medicinal chemistry campaigns targeting class I and class II HDACs [1].

Chemical Biology: RIP1 Kinase & Necroptosis Pathway Probes

Based on structural analogy to RIPA-56, which demonstrates an IC50 of 13 nM against RIP1 kinase, compounds featuring the N-aryl-N-hydroxy motif with geminal dimethyl substitution at the α-carbon are of interest as type III kinase inhibitors targeting the necroptosis pathway. The target compound's unique 2,6-dimethylphenyl group may confer differentiated selectivity profiles against the RIP kinase family compared to the N-benzyl analog RIPA-56, warranting systematic profiling in necroptosis models [1].

Analytical Chemistry: Reference Standard for Metabolite Identification

The compound's well-defined molecular formula (C14H21NO2), exact mass (235.157 g/mol), and characteristic hydroxamic acid fragmentation pattern make it suitable as a reference standard for LC-MS/MS method development and metabolite identification studies involving N-aryl hydroxamic acid drug candidates. Its distinct retention time and mass spectral signature enable its use as a system suitability standard in bioanalytical workflows [1].

Synthetic Chemistry: Building Block for Ion Channel Modulators

The 3,3-dimethylbutanamide moiety is a privileged fragment in voltage-gated potassium channel openers under investigation for epilepsy and anhedonia, as exemplified by Xenon Pharmaceuticals' Compound A series. The target compound, bearing the same 3,3-dimethylbutanamide core with an N-hydroxy-N-(2,6-dimethylphenyl) terminus, serves as a versatile late-stage intermediate for diversifying ion channel modulator chemotypes through N-functionalization or hydroxyl-directed coupling reactions [1].

Application
Selection Property
Validation Focus
HDAC Inhibitor Lead Optimization
Sterically shielded zinc-binding group; conformational restriction
Isoform selectivity profiling; metabolic stability assessment
RIP1 Kinase & Necroptosis Probes
Geminal dimethyl α-carbon motif; N-aryl-N-hydroxy scaffold
Kinase selectivity panel; necroptosis model response
Reference Standard for Metabolite ID
Defined molecular formula; characteristic fragmentation pattern
LC-MS/MS method development; system suitability testing
Ion Channel Modulator Building Block
3,3-Dimethylbutanamide core; late-stage diversification handle
Synthetic elaboration; ion channel research model validation
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